Product packaging for Rubidium permanganate(Cat. No.:CAS No. 13465-49-1)

Rubidium permanganate

Cat. No.: B078802
CAS No.: 13465-49-1
M. Wt: 204.403 g/mol
InChI Key: UJCOPKFKNRFWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rubidium permanganate (RbMnO₄) is a specialized inorganic compound valued in research for its potent oxidizing properties and unique rubidium cation. Its mechanism of action is centered on the permanganate anion (MnO₄⁻), which is readily reduced in acidic, neutral, or basic conditions, making it a versatile electron acceptor. This property is exploited in synthetic chemistry for the oxidative cleavage of carbon-carbon double bonds in alkenes and for the oxidation of various organic functional groups. In materials science, this compound serves as a precursor for the synthesis of manganese-based oxide materials, where the rubidium ion can be incorporated to tune electrical, magnetic, or catalytic properties. It is also of significant interest in fundamental electrochemistry studies for developing novel battery cathode materials or as an oxidizing agent in galvanic cells. Researchers utilize this compound to explore ionic conductivity and intercalation chemistry. Due to the hygroscopic nature of rubidium salts and the strong oxidizing power of permanganate, handling requires appropriate safety controls. This high-purity reagent is intended to support innovation in advanced chemical and materials research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MnO4Rb B078802 Rubidium permanganate CAS No. 13465-49-1

Properties

IUPAC Name

rubidium(1+);permanganate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mn.4O.Rb/q;;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCOPKFKNRFWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Mn](=O)(=O)=O.[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MnO4Rb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635477
Record name Rubidium oxido(trioxo)manganese
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.403 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13465-49-1
Record name Rubidium oxido(trioxo)manganese
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Rubidium Permanganate

Direct Metathesis Reactions

Direct metathesis, or double displacement, reactions represent the most straightforward and commonly employed method for the synthesis of rubidium permanganate (B83412). This approach leverages the differences in solubility between the reactants and products to drive the reaction towards the formation of the desired compound.

Synthesis from Potassium Permanganate and Rubidium Salts

The reaction between potassium permanganate (KMnO₄) and a soluble rubidium salt, such as rubidium chloride (RbCl), is a classic example of a metathesis reaction for producing rubidium permanganate. lookchem.com In this reaction, aqueous solutions of the reactants are mixed, leading to the precipitation of the less soluble this compound, while the more soluble potassium chloride (KCl) remains in solution. lookchem.com

The balanced chemical equation for this reaction is:

KMnO₄(aq) + RbCl(aq) → RbMnO₄(s) + KCl(aq) lookchem.com

This synthesis route is favored for its simplicity and the ready availability of the starting materials. The choice of the rubidium salt can be extended to others like rubidium nitrate (B79036) (RbNO₃), which can also be used effectively in this precipitation method. wikipedia.org

Precipitation Techniques and Yield Optimization

The efficiency of the synthesis of this compound via metathesis is critically dependent on the precipitation process, which is governed by the compound's solubility characteristics. The solubility of this compound in water is temperature-dependent, a factor that is exploited to maximize the yield of the crystalline product.

Temperature (°C)Solubility (g/L)
76.03
1910.6
6046.8

This table presents the solubility of this compound in water at various temperatures. wikipedia.org

To optimize the yield, the reaction is typically carried out at a low temperature, which decreases the solubility of this compound and promotes its precipitation out of the solution. wikipedia.org Following the reaction, the mixture is further cooled to ensure maximum recovery of the product. The precipitated this compound can then be isolated by filtration. Subsequent washing of the crystals with a minimal amount of cold deionized water helps to remove any remaining soluble impurities, such as potassium chloride. The final product is then dried to obtain the pure, crystalline this compound.

Routes Involving Permanganic Acid and Manganese Heptoxide Precursors

Alternative synthetic strategies for this compound involve the use of permanganic acid (HMnO₄) or its anhydride (B1165640), manganese heptoxide (Mn₂O₇), as reactive precursors. These methods offer a different approach to the formation of the permanganate anion in solution, which can then be combined with a rubidium source.

Preparation from Rubidium Carbonate

This compound can be synthesized by the reaction of permanganic acid with rubidium carbonate (Rb₂CO₃). lookchem.com In this acid-base reaction, the permanganic acid neutralizes the carbonate, leading to the formation of this compound, water, and carbon dioxide.

2HMnO₄(aq) + Rb₂CO₃(aq) → 2RbMnO₄(aq) + H₂O(l) + CO₂(g)

Permanganic acid itself is typically prepared in situ by the reaction of a permanganate salt, such as barium permanganate, with a stoichiometric amount of sulfuric acid. wikipedia.org Manganese heptoxide, which is the anhydride of permanganic acid, can also be used as a precursor. It is a highly reactive, dark green oil produced by the reaction of potassium permanganate with cold, concentrated sulfuric acid. wikipedia.org The manganese heptoxide can then be carefully reacted with a solution of rubidium hydroxide (B78521) or rubidium carbonate to yield this compound.

Indirect Pathways via Intermediate Permanganate Salts (e.g., Barium Permanganate)

An indirect yet effective method for the synthesis of this compound involves the use of an intermediate permanganate salt, most notably barium permanganate (Ba(MnO₄)₂). lookchem.com This strategy is particularly useful when a high-purity product is desired, as the intermediate can be isolated and purified before proceeding to the final step.

The synthesis begins with the preparation of barium permanganate. One common method for this is the reaction between silver permanganate and barium chloride. wikipedia.org Alternatively, a more cost-effective route involves the reaction of potassium permanganate with aluminum sulfate (B86663) to form aluminum permanganate, which is then treated with a stoichiometric amount of barium hydroxide. wikipedia.org

Once pure barium permanganate is obtained, it is dissolved in water and reacted with a solution of rubidium sulfate (Rb₂SO₄). This results in a precipitation reaction where the highly insoluble barium sulfate (BaSO₄) is formed and precipitates out of the solution, leaving the desired this compound in the aqueous phase.

The reaction is as follows:

Ba(MnO₄)₂(aq) + Rb₂SO₄(aq) → 2RbMnO₄(aq) + BaSO₄(s) lookchem.com

After the precipitation of barium sulfate, the solid is removed by filtration. The resulting solution of this compound can then be concentrated by evaporation under vacuum to induce crystallization of the final product. lookchem.com

Advanced Synthetic Approaches and High-Purity Preparation Considerations

The preparation of high-purity this compound necessitates careful control over the reaction conditions and the purity of the starting materials. Advanced synthetic approaches often focus on minimizing the presence of cationic and anionic impurities in the final product.

One effective strategy for obtaining high-purity permanganate salts involves the synthesis of a highly pure intermediate, such as barium permanganate. researchgate.net The preparation of pure barium permanganate can be achieved by reacting potassium permanganate with aluminum sulfate, followed by the addition of barium hydroxide. researchgate.net This method allows for the removal of potassium ions and other impurities through the precipitation of aluminum hydroxide and potassium aluminum sulfate.

The subsequent reaction of the purified barium permanganate with rubidium sulfate, as described in the indirect pathway, yields a solution of this compound that is substantially free from the initial impurities. lookchem.com To further enhance the purity, recrystallization of the final this compound product can be performed. This process involves dissolving the crystals in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined, high-purity crystals, leaving any remaining trace impurities in the mother liquor. The selection of appropriate solvents and the control of the crystallization rate are critical factors in achieving the desired level of purity.

Crystallographic and Structural Elucidation Studies of Rubidium Permanganate

Advanced X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for determining the crystal structure of materials. Through the analysis of diffraction patterns, researchers can deduce the unit cell parameters, space group, and atomic coordinates within a crystal lattice.

Rubidium permanganate (B83412) crystallizes in an orthorhombic system, a crystal system characterized by three unequal crystallographic axes at right angles to each other. The specific space group for rubidium permanganate has been identified as Pnma (No. 62). This space group describes the symmetry elements present in the crystal, including mirror planes, glide planes, and screw axes.

The unit cell parameters for this compound have been determined as follows:

a = 954.11 pm

b = 573.926 pm

c = 763.63 pm

These parameters define the dimensions of the repeating unit that forms the crystal lattice.

Unit Cell Parameters for this compound
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)
a (pm)954.11
b (pm)573.926
c (pm)763.63

This compound is isomorphous with several other alkali metal and ammonium (B1175870) permanganates, including potassium permanganate (KMnO₄), caesium permanganate (CsMnO₄), and ammonium permanganate (NH₄MnO₄). nih.gov Isomorphous compounds share the same crystal structure and space group, with differences in their unit cell parameters arising primarily from the different ionic radii of the cations.

A comparative analysis of their crystallographic data highlights the effect of the cation size on the crystal lattice. As the ionic radius of the cation increases from K⁺ to Rb⁺ to Cs⁺, there is a corresponding expansion of the unit cell dimensions.

Crystallographic Data for Isomorphous Permanganates
CompoundCrystal SystemSpace Groupa (pm)b (pm)c (pm)
KMnO₄OrthorhombicPnma910.5572.0742.5
RbMnO₄OrthorhombicPnma954.11573.926763.63
CsMnO₄OrthorhombicPnma1006580.1794.4
NH₄MnO₄OrthorhombicPnmaData not readily available

This trend provides a clear illustration of Vegard's law in a series of related compounds, where a linear relationship exists between the crystal lattice parameters of an alloy and the concentrations of the constituent elements.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. While no specific studies on the polymorphism of this compound are readily available, investigations into its isomorphous analogue, potassium permanganate, can offer valuable insights.

Thermal decomposition studies of KMnO₄ have shown that it undergoes changes in its crystal structure upon heating. minarjournal.com The decomposition process is complex and can lead to the formation of different manganese oxides and potassium manganate (B1198562), each with its own distinct crystal structure. It is plausible that this compound would exhibit similar thermal decomposition behavior, potentially forming intermediate phases with different crystal structures before complete decomposition.

Furthermore, studies on the thermal decomposition of this compound have been conducted, although detailed crystallographic analysis of the intermediate and final products is not extensively documented. nih.gov

Neutron Diffraction for Atomic Position Refinement

While X-ray diffraction is highly effective for determining the positions of heavier atoms like rubidium and manganese, it is less sensitive to lighter atoms such as oxygen. Neutron diffraction offers a powerful complementary technique for refining the positions of light atoms with high precision. This is because neutrons interact with the atomic nucleus rather than the electron cloud, and the scattering cross-section does not depend on the atomic number in a straightforward manner.

Although no specific neutron diffraction studies have been reported for this compound, the technique has been successfully applied to other manganese-containing compounds to elucidate their magnetic and atomic structures. Such a study on this compound would be invaluable for accurately determining the Mn-O bond lengths and the geometry of the permanganate (MnO₄⁻) tetrahedron, as well as refining the position of the rubidium cation within the crystal lattice.

High-Pressure Crystallography Studies (Analogous to Rubidium-IV investigations)

The application of high pressure can induce significant changes in the crystal structure of materials, leading to the formation of new, denser phases with novel properties. High-pressure crystallography, often performed using diamond anvil cells, allows for the in-situ study of these transformations.

While there are no specific high-pressure crystallographic studies reported for this compound, research on other rubidium-containing compounds, such as rubidium metal itself, provides a compelling analogy. Under extreme pressures, rubidium undergoes a series of phase transitions to complex crystal structures, such as the Rb-IV phase. These transitions are driven by the pressure-induced changes in electronic structure.

It is reasonable to hypothesize that this compound would also exhibit pressure-induced phase transitions. High-pressure X-ray diffraction and Raman spectroscopy would be the primary techniques to investigate such phenomena. These studies could reveal new polymorphs of RbMnO₄ and provide insights into the compressibility and stability of its crystal lattice under extreme conditions.

Theoretical Crystallographic Predictions and Simulations

In conjunction with experimental techniques, theoretical calculations and simulations play an increasingly important role in predicting and understanding crystal structures. Methods such as Density Functional Theory (DFT) can be used to predict the stable crystal structure of a compound from first principles, as well as to simulate its behavior under different conditions.

For this compound, theoretical calculations could be employed to:

Predict the unit cell parameters and atomic positions, and compare them with experimental XRD data.

Simulate the effects of pressure on the crystal structure and predict potential phase transitions.

Investigate the electronic structure and bonding within the crystal, providing insights into its properties.

While specific theoretical studies on the crystal structure of this compound are not widely published, the methodologies for such investigations are well-established and could provide valuable predictive information to guide future experimental work.

Spectroscopic Characterization and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of rubidium permanganate (B83412) involves probing the local environments of both the manganese and rubidium nuclei. As both ⁵⁵Mn and ⁸⁷Rb are quadrupolar nuclei, their solid-state NMR spectra are influenced by the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG).

Manganese-55 is the only naturally occurring and NMR-active isotope of manganese. It is a high-sensitivity nucleus with a nuclear spin of I = 5/2, making it subject to significant quadrupolar interactions in environments with non-cubic symmetry. huji.ac.il The permanganate ion, while tetrahedral and thus highly symmetric, can experience distortions in a crystal lattice, leading to line broadening in solid-state NMR.

For solid permanganates, techniques such as rapid sample rotation are employed to narrow the broad signals from the central ½ ↔ -½ transition. rsc.org Studies on the closely related potassium permanganate (KMnO₄), which serves as the standard reference compound for ⁵⁵Mn NMR, have demonstrated the utility of these techniques. rsc.orgpascal-man.com While specific chemical shift and quadrupole coupling constant data for solid rubidium permanganate are not extensively documented in readily available literature, the principles derived from KMnO₄ studies are directly applicable. The high oxidation state (+7) and tetrahedral coordination of manganese in the permanganate ion place its chemical shift in a distinct region of the very wide chemical shift range for ⁵⁵Mn. huji.ac.il

Rubidium-87, with a nuclear spin of I = 3/2 and a natural abundance of 27.8%, is the preferred isotope for rubidium NMR studies due to its higher sensitivity compared to ⁸⁵Rb. As a quadrupolar nucleus, the ⁸⁷Rb NMR spectrum in a solid sample is highly sensitive to the local crystalline environment. The interaction of the ⁸⁷Rb nucleus with the electric field gradient at its site provides information about the symmetry and structure of the rubidium ion's coordination sphere.

In the absence of specific data for this compound, studies on other inorganic rubidium salts provide representative values for the key NMR parameters: the isotropic chemical shift (δiso), the nuclear quadrupole coupling constant (CQ), and the asymmetry parameter (ηQ). acs.orgberkeley.edu The CQ value is a measure of the strength of the quadrupole interaction, while ηQ describes the deviation of the EFG from axial symmetry. These parameters have been determined for various rubidium salts through techniques like Dynamic-Angle Spinning (DAS) and Magic-Angle Spinning (MAS) NMR. acs.orgberkeley.edu For instance, variable-temperature studies on compounds like rubidium perchlorate (B79767) (RbClO₄) and rubidium sulfate (B86663) (Rb₂SO₄) show that the quadrupole coupling constants are temperature-dependent. acs.org

Table 1: Representative Solid-State ⁸⁷Rb NMR Parameters for Various Inorganic Rubidium Salts

Compound Site Isotropic Chemical Shift (δiso) (ppm) Quadrupole Coupling Constant (CQ) (MHz) Asymmetry Parameter (ηQ)
RbNO₃ Rb(1) 52.8 1.838 0.12
RbNO₃ Rb(2) 39.8 1.635 0.88
RbNO₃ Rb(3) 36.3 1.345 0.44
RbClO₄ - 58.1 3.50 0.05
Rb₂SO₄ Rb(1) 39.7 3.19 0.77

Data sourced from studies on various inorganic rubidium salts and are intended to be representative. acs.orgberkeley.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for characterizing the permanganate ion in RbMnO₄. The spectra are defined by the fundamental vibrational modes of the MnO₄⁻ tetrahedron.

The permanganate ion (MnO₄⁻) possesses a tetrahedral (Td) geometry. According to group theory, a tetrahedral molecule has four fundamental vibrational modes. libretexts.org

ν₁ (A₁): A totally symmetric stretching mode, where all four Mn-O bonds stretch in phase.

ν₂ (E): A symmetric bending mode.

ν₃ (F₂): A triply degenerate asymmetric stretching mode.

ν₄ (F₂): A triply degenerate asymmetric bending mode.

The selection rules for a Td symmetry molecule dictate that all four modes are Raman active, whereas only the triply degenerate F₂ modes (ν₃ and ν₄) are Infrared (IR) active. researchgate.net However, in a solid crystal lattice, these selection rules can be relaxed due to lower site symmetry, sometimes allowing the formally "forbidden" modes to appear weakly in the IR spectrum. researchgate.net

The vibrational frequencies for the permanganate ion are well-established and are consistent across different permanganate salts. The Mn-O stretching vibrations occur at higher frequencies than the bending vibrations. The symmetric stretch (ν₁) is typically observed as a very strong, sharp peak in the Raman spectrum, while the asymmetric stretch (ν₃) gives rise to a strong absorption in the IR spectrum. researchgate.netunige.ch

Table 2: Fundamental Vibrational Modes of the Permanganate Ion (MnO₄⁻)

Mode Symmetry Description Activity Typical Frequency Range (cm⁻¹)
ν₁ A₁ Symmetric Stretch Raman 840 - 850
ν₂ E Symmetric Bend Raman 350 - 370
ν₃ F₂ Asymmetric Stretch IR, Raman 900 - 915

Frequencies are based on data from various permanganate compounds. researchgate.netresearchgate.netunige.ch

Electronic Spectroscopy: UV-Visible Absorption

The intense color of this compound is a result of the electronic transitions within the permanganate anion, which can be characterized using UV-Visible absorption spectroscopy. The spectrum is dominated by strong absorption in the visible region.

This absorption is classified as a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital primarily located on the oxygen ligands to one primarily located on the central manganese atom. scispace.com The main absorption band for the permanganate ion is centered at approximately 525-530 nm, which corresponds to the absorption of green-yellow light and results in the observed deep purple color of the compound. uobabylon.edu.iqlibretexts.org This broad band spans from about 500 nm to 600 nm. libretexts.org

A weaker absorption is also present in the ultraviolet region, with a maximum around 310 nm. scispace.com High-resolution spectra of the visible band reveal a distinct vibronic structure, with several smaller peaks superimposed on the main absorption band. These peaks arise from the coupling of the electronic transition with the vibrational modes of the ion, particularly the symmetric stretching mode (ν₁). researchgate.net

Table 3: Electronic Absorption Maxima for the Permanganate Ion (MnO₄⁻)

Spectral Region Wavelength (λmax) Transition Type
Ultraviolet (UV) ~ 310 nm Ligand-to-Metal Charge Transfer (LMCT)
Visible ~ 526 nm Ligand-to-Metal Charge Transfer (LMCT)

Data sourced from UV-Visible spectra of aqueous permanganate solutions. scispace.comresearchgate.net

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound RbMnO₄
Potassium Permanganate KMnO₄
Rubidium Perchlorate RbClO₄
Rubidium Sulfate Rb₂SO₄

Characterization of Permanganate Ion Absorption Bands

The intense purple color of this compound is due to the permanganate ion. Its absorption spectrum in the visible region is characterized by a series of distinct bands, which arise from charge-transfer transitions from the oxygen ligands' orbitals to the empty d-orbitals of the manganese(VII) center. wikipedia.org These transitions are vibronically coupled, meaning the electronic transitions are accompanied by vibrational transitions, which gives the absorption bands their fine structure. vu.nl

The absorption spectrum for the permanganate ion typically displays several maxima. researchgate.netias.ac.inpnnl.gov These peaks are attributed to vibronic features resulting from Jahn-Teller active normal modes, which lead to distorted geometries in the excited state. vu.nlresearchgate.net The primary absorption maxima for the permanganate ion are consistently observed across different permanganate salts in the visible range. ias.ac.inresearchgate.net

Table 1: Characteristic Absorption Bands of the Permanganate Ion in the Visible Spectrum

Wavelength (nm)Electronic Transition TypeReference
~526Charge-Transfer researchgate.netpnnl.gov
~546Charge-Transfer researchgate.netpnnl.gov
~566Charge-Transfer researchgate.netias.ac.in

Time-Resolved Spectroscopic Monitoring of Reaction Progress

Time-resolved spectroscopy is a powerful technique for monitoring the kinetics of chemical reactions involving this compound. By recording UV-Vis absorption spectra at successive time intervals, the consumption of the permanganate ion and the formation of intermediate species or final products can be quantified. acs.org

In a typical reaction, such as the oxidation of an organic substrate, the characteristic absorbance of the MnO₄⁻ ion at approximately 525-526 nm will decrease over time. pnnl.govacs.org Concurrently, new absorption bands may appear, indicating the formation of other manganese species. For instance, the transient formation of green manganate(VI), MnO₄²⁻, can be observed by the appearance of its characteristic peaks around 606 nm and 439 nm. pnnl.gov The accumulation of manganese dioxide (MnO₂), a common final product, can be monitored by an increase in absorbance at shorter wavelengths, such as 375 nm. acs.org This spectrokinetic analysis allows for the elucidation of complex reaction mechanisms and the determination of reaction rates. acs.org

X-ray Photoelectron Spectroscopy (XPS) and Core-Level Binding Energy Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of a compound. wikipedia.orgbris.ac.uk For this compound, XPS analysis provides the core-level binding energies of rubidium, manganese, and oxygen, confirming the oxidation states of the elements. rsc.orgresearchgate.net

The manganese 2p core-level spectrum for the permanganate ion shows two spin-orbit split peaks, Mn 2p₃/₂ and Mn 2p₁/₂, corresponding to the Mn(VII) oxidation state. rsc.org Similarly, the O 1s spectrum reveals information about the oxygen ligands bonded to the manganese center. rsc.orgresearchgate.net The rubidium core-level spectrum, particularly the Rb 3d peak, would be analyzed to confirm the presence and state of the counter-ion. ntu.edu.twxpsfitting.com Studies on aqueous permanganate solutions with different counter-ions (Na⁺ and K⁺) have shown that the anion's electron binding energies are largely indistinguishable, suggesting the primary spectral features are dominated by the MnO₄⁻ ion itself. rsc.org

Table 2: Expected Core-Level Binding Energies for this compound

ElementCore LevelApproximate Binding Energy (eV)Reference
ManganeseMn 2p₃/₂~642 - 643 rsc.org
ManganeseMn 2p₁/₂~654 - 655 rsc.org
OxygenO 1s~531 rsc.org
RubidiumRb 3d₅/₂~110 - 111.5 ntu.edu.twxpsfitting.com

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Investigations for Oxidation States and Local Structure

X-ray Absorption Spectroscopy (XAS) is a technique that provides detailed information about the oxidation state and local geometric structure of the absorbing atom. rsc.org The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). geoscienceworld.org

For this compound, Mn K-edge XANES spectra are highly sensitive to the oxidation state of the manganese atom. nih.gov The energy position of the absorption edge shifts to higher energies as the oxidation state increases. Therefore, the XANES spectrum for RbMnO₄ would show an edge position characteristic of the Mn(VII) oxidation state, which is significantly higher than that for lower oxidation state manganese oxides like MnO or Mn₂O₃. nih.govresearchgate.net

The EXAFS region of the spectrum provides quantitative information about the local atomic environment around the manganese atom. rsc.org Analysis of the EXAFS data reveals the coordination number and the interatomic distances of neighboring atoms. For the permanganate ion, EXAFS analysis confirms the tetrahedral coordination of the manganese atom by four oxygen atoms (a Mn-O coordination number of 4) and provides a precise measurement of the Mn-O bond length, which is approximately 1.62 Å. wikipedia.org

Thermal Decomposition Mechanisms and Kinetics

Isothermal and Non-Isothermal Kinetic Studies

Kinetic analysis of the thermal decomposition of rubidium permanganate (B83412) has been conducted under both isothermal (constant temperature) and non-isothermal (programmed heating) conditions to understand the reaction's progression and underlying mechanisms.

Isothermal kinetic studies of rubidium permanganate decomposition have been performed by measuring the evolution of oxygen over time. The fractional reaction (α) versus time curves at constant temperatures exhibit a characteristic sigmoid shape, indicating a multi-step reaction process that includes nucleation, growth, and decay phases.

The reaction rate is not constant throughout the decomposition. Initially, the rate is slow, followed by an acceleratory period where the rate increases to a maximum, and finally, a deceleratory period as the reactant is consumed. A significant portion of the decomposition, particularly during the acceleratory phase, can be described by the power-law equation:

α = (kt)ⁿ

where:

α is the fractional decomposition

k is the rate constant

t is time

n is the exponent, which is related to the nucleation and growth mechanism

Table 1: Kinetic Model Application for this compound Decomposition

Kinetic ModelApplicable Range (α)Description
Power Law (α = (kt)ⁿ)0.04 - 0.7Describes the extended acceleratory phase of the reaction, where the rate of decomposition increases significantly.

The decomposition of this compound is characterized by a pronounced sigmoid reaction profile, where the rate of reaction reaches a maximum at a fractional decomposition (α) of approximately 0.65. This is followed by a relatively rapid deceleratory phase to complete the reaction.

A notable feature of this compound's decomposition is the unusually extended acceleratory phase. This prolonged period of increasing reaction rate suggests that the process is autocatalytic, where the products formed in the initial stages of the reaction actively promote further decomposition of the remaining reactant. This extended acceleratory behavior deviates from simpler solid-state decomposition models and points towards a complex interplay of physical and chemical processes.

Mechanistic Pathways of Decomposition

The mechanism of this compound decomposition involves the formation of intermediate species and is influenced by the physical state of the reactants and products, including the occurrence of localized melting.

During the thermal decomposition of this compound, the manganese atom is reduced from the +7 oxidation state. A key intermediate product identified in this process is rubidium manganate (B1198562) (Rb₂MnO₄), where manganese is in the +6 oxidation state.

Further decomposition leads to the formation of a complex mixture of products. By analogy with the well-studied decomposition of potassium permanganate, it is proposed that a complex oxide phase, potentially with a structure similar to "K₄Mn₇O₁₆", also forms. The decomposition can be represented by a general stoichiometry, such as:

10 RbMnO₄(s) → 3.48 Rb₂MnO₄(s) + (1.52 Rb₂O(s) · 6.50 MnO₂.₂₃(s)) + 5.95 O₂(g)

This equation highlights the formation of rubidium manganate and a mixed oxide phase, alongside the evolution of oxygen.

A crucial aspect influencing the kinetics of this compound decomposition is the occurrence of local and/or temporary melting. It has been concluded that the reaction is not a purely solid-state process. Instead, the formation of a liquid phase, likely a eutectic mixture of the products or the reactant and products, plays a significant role in controlling the reaction rate.

This localized melting can accelerate the reaction by:

Increasing the mobility of the reacting species.

Facilitating the breakdown of the crystal lattice.

Enhancing contact between the reactant and the autocatalytic products.

The presence of a molten phase is consistent with observations from scanning electron microscopy, which reveals textural changes and some fusion of the product material upon decomposition.

The decomposition of this compound is best described as a hybrid process involving both homogeneous and heterogeneous reaction mechanisms.

Heterogeneous Reaction: The initial stages of the reaction are likely heterogeneous, occurring at specific nucleation sites on the surface or within the crystal lattice of the solid this compound. The reaction then proceeds at the interface between the solid reactant and the solid product.

The interplay between these solid-state (heterogeneous) and liquid-phase (homogeneous) pathways accounts for the complex kinetic behavior observed, including the extended acceleratory phase and the eventual rapid completion of the reaction.

Influence of Atmospheric Conditions on Decomposition

The thermal decomposition of this compound is significantly influenced by the surrounding atmospheric conditions. Studies utilizing thermogravimetry (TG) and differential thermal analysis (DTA) have demonstrated that the nature of the gas atmosphere—whether it is air, oxygen, nitrogen, or carbon dioxide—affects the decomposition temperatures and products.

Research indicates that the decomposition temperature of this compound varies depending on the atmosphere in the following order: Oxygen > Air > Nitrogen. researchgate.net This suggests that an oxygen-rich environment enhances the thermal stability of the compound to some extent, requiring higher temperatures to initiate decomposition compared to an inert atmosphere like nitrogen.

In an atmosphere of air at a temperature of 315°C, a specific decomposition reaction for this compound has been proposed. researchgate.net The process involves the formation of rubidium manganate, a rubidium oxide species, a complex manganese oxide, and the release of oxygen gas. At temperatures exceeding 315°C, further weight loss is observed, indicating more complex decomposition pathways. researchgate.net The initial decomposition is an exothermic process, followed by a second endothermic stage at higher temperatures, typically between 500 and 700°C. researchgate.net

Comparative Thermal Stability Analysis Across Alkali Metal Permanganates

The thermal stability of permanganates shows a clear trend within the alkali metal group. As the atomic number and ionic radius of the alkali metal cation increase, the thermal stability of the corresponding permanganate also increases. This compound is, therefore, more stable than the permanganates of the lighter alkali metals but less stable than caesium permanganate.

A comparative analysis of the decomposition rates of various univalent metal permanganates has established the following order of increasing stability, with approximate decomposition temperatures noted:

Lithium Permanganate (~100°C)

Sodium Permanganate (~150°C)

Potassium Permanganate (~200°C)

This compound (~290°C) researchgate.net

Caesium Permanganate (~330°C) researchgate.net

This trend is consistent with Fajan's rules, which relate the deforming power of a cation to its size and charge. The smaller lithium and sodium ions have a greater polarizing effect on the permanganate anion, weakening the Mn-O bonds and leading to decomposition at lower temperatures. Conversely, the larger rubidium and caesium cations cause less distortion, resulting in greater thermal stability. researchgate.net

Below is an interactive data table summarizing the comparative thermal stability of alkali metal permanganates.

Compound NameChemical FormulaCationDecomposition Temperature (°C)
Lithium PermanganateLiMnO₄Li⁺~100
Sodium PermanganateNaMnO₄Na⁺~150
Potassium PermanganateKMnO₄K⁺~200
This compound RbMnO₄ Rb⁺ ~290
Caesium PermanganateCsMnO₄Cs⁺~330

Redox Chemistry and Reaction Dynamics

Stoichiometric Investigations of Oxidation Reactions

The stoichiometry of oxidation reactions involving the permanganate (B83412) ion is highly dependent on the substrate and the reaction conditions, particularly the pH of the medium. japsonline.com The permanganate ion can be reduced to various lower oxidation states of manganese, most commonly Mn²⁺ in acidic solutions, MnO₂ in neutral or weakly alkaline solutions, and MnO₄²⁻ (manganate) in strongly alkaline solutions. wikipedia.org

Stoichiometric studies reveal the molar ratio in which reactants are consumed. For instance, in the titration of iron(II) with permanganate in an acidic solution, the stoichiometry is 1 mole of permanganate to 5 moles of iron(II). buffalostate.edu Other studies have determined different ratios depending on the complexity of the substrate being oxidized. The oxidation of nalidixic acid in an alkaline medium shows a 2:1 mole ratio of permanganate to the acid. japsonline.com Similarly, the oxidation of cinnamate (B1238496) ion by alkaline permanganate consumes 0.9 moles of permanganate for each mole of the substrate. nitrkl.ac.in

SubstrateReaction MediumPermanganate:Substrate Molar RatioReference
Iron(II) (Fe²⁺)Acidic1:5 buffalostate.edu
Nalidixic AcidAlkaline2:1 japsonline.com
Cinnamate IonAlkaline~0.9:1 nitrkl.ac.in
L-Leucine / L-IsoleucineAlkaline (pH > 12)2:1 nitrkl.ac.in

Reaction Kinetics and Rate Law Determinations

Kinetic studies of permanganate oxidations are crucial for determining the reaction mechanism. The rate law, an equation that relates the reaction rate to the concentrations of reactants, is determined experimentally. umass.edu For many oxidation reactions involving permanganate, the reaction is first order with respect to the oxidant and often shows a first-order or fractional-order dependence on the substrate concentration. japsonline.comnitrkl.ac.in For example, the oxidation of cinnamate ion is first order in both permanganate and the substrate. nitrkl.ac.in

However, the rate laws can be more complex, sometimes involving the concentration of H⁺ or OH⁻ ions, and in some cases, exhibiting autocatalysis where a product of the reaction, such as manganese dioxide (MnO₂), speeds up the reaction. lew.ronih.govcore.ac.uk

The rate of permanganate oxidation reactions is significantly influenced by both the concentration of the substrate and the pH of the solution.

Substrate Concentration : The reaction order with respect to the substrate is often fractional, suggesting the formation of an intermediate complex prior to the rate-determining step. japsonline.comresearchgate.net For instance, the oxidation of nalidixic acid in an alkaline medium exhibits a fractional order in the substrate concentration. japsonline.com

pH : The hydrogen ion concentration can have a profound effect on the reaction rate, often appearing in the rate law. nih.gov In acidic solutions, the reaction mechanisms can be complex due to the various oxidation states manganese can adopt. lew.ro The oxidation of anilines, for example, shows a "parabola-like shaped" pH-rate profile, where the second-order rate constants increase with pH, reach a maximum near the pKa of the aniline, and then decrease. nih.gov In the oxidation of L-phenylalanine, the reaction shows base catalysis. nih.gov In strongly alkaline media, the permanganate ion itself can disproportionate to form manganate(VI) and hypomanganate(V), which can also act as oxidants. nitrkl.ac.in

SubstrateDependence on [Substrate]Dependence on pHReference
Nalidixic AcidFractional OrderFractional order in [OH⁻] japsonline.comresearchgate.net
Anilines-Rate reaches a maximum near the substrate's pKa nih.gov
L-Phenylalanine-Base-catalyzed nih.gov

The environment in which the oxidation reaction occurs also plays a critical role in its dynamics.

Ionic Strength : The effect of ionic strength, typically adjusted using an inert salt, provides insight into the nature of the reacting species in the rate-determining step. In the oxidation of nalidixic acid, the ionic strength was found to have a negligible effect on the reaction rate. japsonline.com This suggests the involvement of a neutral molecule in the rate-determining step. japsonline.com Conversely, some reactions may show a positive or negative salt effect, indicating the interaction of charged species.

Solvent Polarity : The polarity of the solvent can influence reaction rates. An increase in the polarity of the solvent medium has been observed to increase the rate of self-oxidation in some permanganate reactions. nitrkl.ac.in In the oxidation of nalidixic acid, the rate of reaction was found to increase with an increase in the t-butanol content of the solvent mixture, and a plot of the logarithm of the observed rate constant versus the reciprocal of the dielectric constant was linear. japsonline.com

Mechanistic Elucidation of Permanganate Oxidations

The mechanism of permanganate oxidations is intricate, involving multiple steps and the formation of various manganese species with different oxidation states. nitrkl.ac.inlew.ro The reaction pathway is highly dependent on the substrate and the reaction conditions (e.g., pH, solvent). nitrkl.ac.in

The reduction of the permanganate ion, Mn(VII), proceeds through a series of intermediate oxidation states before reaching a more stable state. nitrkl.ac.in The key intermediate species include:

Manganese(VI) - Manganate (B1198562) (MnO₄²⁻) : Often formed in alkaline solutions, giving a green color. It is considered a short-lived, undetectable intermediate in some reactions. japsonline.comnitrkl.ac.in

Manganese(V) - Hypomanganate (MnO₄³⁻) : Frequently postulated as an intermediate in the reduction of permanganate. nitrkl.ac.in It is typically unstable and disproportionates, but its cyclic esters can be more stable.

Manganese(IV) - Manganese Dioxide (MnO₂) : A common product in neutral or slightly alkaline solutions, often appearing as a brown precipitate. nitrkl.ac.inchemguide.co.uk Soluble, colloidal forms of MnO₂ can also act as autocatalysts in some reactions. core.ac.uk

Manganese(III) - Mn³⁺ : Can be an intermediate, particularly in acidic solutions. nitrkl.ac.in It is a strong oxidizing agent itself. lew.ro

In acidic media, the final reduction product is typically the pale pink (nearly colorless in dilute solution) manganese(II) ion (Mn²⁺). wikipedia.orgcognitoedu.org The specific pathway and the lifespan of these intermediates are dictated by the reaction kinetics and the stability of the species under the given conditions. nitrkl.ac.in

In the oxidation of compounds containing carbon-carbon double bonds (alkenes), a widely accepted mechanism involves the formation of a cyclic manganese(V) diester, also known as a hypomanganate ester. wikipedia.orgnitrkl.ac.in This intermediate is formed through a cis-attack of the permanganate ion on the double bond. nitrkl.ac.in

This step is often the rate-determining step in the reaction. nitrkl.ac.in The formation of this cyclic intermediate explains the syn-dihydroxylation of alkenes observed with cold, dilute permanganate, where two hydroxyl groups are added to the same side of the double bond. ualberta.ca While the Mn(V) species itself is often too short-lived to be detected, uniquely stable manganese intermediate complexes, believed to be related to these esters, have been observed in the oxidation of certain pyrimidinediones. nih.gov The subsequent decomposition of the hypomanganate ester leads to the final oxidation products. nitrkl.ac.in

Electron Transfer Pathways

The oxidation of organic substrates by the permanganate ion, such as in rubidium permanganate, can proceed through different electron transfer mechanisms. Research indicates that permanganate-based systems can extract electrons from organic contaminants primarily via a one-electron pathway rather than a two-electron pathway. This mechanism has been observed in systems where graphite (B72142) mediates the direct electron transfer from the organic compound to the permanganate ion. In such cases, the process involves single-electron transfers, leading to the oxidation of the substrate. wikipedia.org The specific pathway can be influenced by the substrate and the reaction conditions. For instance, in the oxidation of alcohols, the process can involve either a one-electron transfer (hydrogen atom abstraction) or a two-electron transfer (hydride ion abstraction) from the alkoxide ion. acs.org

Autocatalysis by Mn(II) Species

A notable characteristic of permanganate oxidations is the autocatalytic role of manganese(II) ions (Mn²⁺), a product of the permanganate reduction. Studies on the permanganate oxidation of various substrates, including amino acids, in strong acid media have provided conclusive evidence for this phenomenon. The autocatalytic activity of Mn(II) is not always immediate; instead, the Mn(II) ions may need to reach a critical concentration before they begin to exhibit catalytic characteristics. youtube.com This "delayed autocatalysis" suggests that once a certain amount of Mn(II) is formed from the initial, slower reaction between permanganate and the substrate, it accelerates the subsequent reaction, leading to a sigmoidal reaction profile. youtube.com

Reactivity with Specific Organic and Inorganic Substrates

This compound is a potent oxidizing agent capable of reacting with a wide array of chemical substrates. The nature of the products depends on the substrate and the reaction conditions, such as pH and temperature.

SubstrateConditionsPrimary ProductsObservations
Oxalic Acid (H₂C₂O₄) Acidic Medium (e.g., H₂SO₄)Manganese(II) ions (Mn²⁺), Carbon Dioxide (CO₂), Water (H₂O)The intensely purple MnO₄⁻ ion is reduced to the nearly colorless Mn²⁺ ion, making this reaction suitable for redox titrations. The reaction can be slow at room temperature and is often heated to proceed at a reasonable rate. quora.comncert.nic.in
Hydrazine (B178648) Hydrate (N₂H₄·H₂O) Acidic MediumNitrogen Gas (N₂), Manganese(II) ions (Mn²⁺)Permanganate oxidizes hydrazine to produce nitrogen gas. The stoichiometry of the reaction can be complex and sensitive to experimental conditions. acs.org
Alcohols (Primary) Acidic or Basic MediumCarboxylic AcidsPrimary alcohols are typically oxidized to carboxylic acids, as the intermediate aldehyde is rapidly oxidized further by the permanganate. acs.org
Alcohols (Secondary) Acidic or Basic MediumKetonesSecondary alcohols are oxidized to form ketones. Further oxidation is generally not observed under typical conditions.
Aldehydes (R-CHO) Acidic or Basic MediumCarboxylic AcidsAldehydes are readily oxidized to their corresponding carboxylic acids.
Alkali Peroxides (e.g., H₂O₂) Acidic MediumOxygen Gas (O₂), Manganese(II) ions (Mn²⁺), Water (H₂O)The reaction is vigorous and highly exothermic, producing a significant volume of oxygen gas. The permanganate is reduced, and its purple color disappears.

Redox Behavior in Aqueous and Non-Aqueous Media

The solvent medium significantly influences the redox potential and reactivity of the permanganate ion.

Aqueous Media: In aqueous solutions, the redox chemistry of permanganate is well-documented. It is a strong oxidizing agent, particularly in acidic solutions, where it is reduced to Mn²⁺. quora.com In neutral or basic solutions, the reduction product is typically the solid manganese dioxide (MnO₂). acs.org The electronic structure and redox properties of the permanganate ion in water have been studied using techniques like liquid jet photoelectron spectroscopy, providing insights into the electronic coupling between the permanganate solute and the surrounding water solvent molecules. The kinetics of redox reactions in aqueous acidic media are often dependent on the hydrogen ion concentration.

Non-Aqueous Media: In non-aqueous organic solvents, such as acetonitrile (B52724), the reactivity of permanganate can be substantially different. The oxidation of alcohols by permanganate, for example, is noted to be slightly slower in acetonitrile than in water. However, the presence of Lewis acids can dramatically accelerate these oxidations in organic solvents by orders of magnitude. acs.org This highlights the role of the solvent in modulating the intrinsic oxidizing power of the permanganate ion and its interaction with various substrates.

Solid State Reactions and Intercalation Chemistry

Solid-Phase Reactivity with Specific Reagents (e.g., Alkali Peroxides)

Direct experimental data on the solid-phase reactivity of rubidium permanganate (B83412) with specific reagents like alkali peroxides is not extensively documented in publicly available literature. However, the thermal decomposition of rubidium permanganate serves as a primary example of a solid-state redox reaction.

Similar to other alkali metal permanganates, this compound undergoes decomposition upon heating. This process involves the reduction of the manganese(VII) center and the oxidation of oxide ions to produce oxygen gas. The decomposition is a complex, multi-step process.

Thermal Decomposition of this compound:

4 RbMnO₄(s) → 4 MnO₂(s) + 2 Rb₂O(s) + 3 O₂(g)

This reaction is analogous to the decomposition of potassium permanganate (KMnO₄), which proceeds through the formation of a potassium manganate (B1198562) (K₂MnO₄) intermediate. wikipedia.org It is proposed that the decomposition of this compound also involves the formation of rubidium manganate (Rb₂MnO₄) as an intermediate. wikipedia.orgresearchgate.net

Proposed Two-Step Decomposition:

2 RbMnO₄(s) → Rb₂MnO₄(s) + MnO₂(s) + O₂(g)

Rb₂MnO₄(s) may further decompose at higher temperatures.

Studies on the thermal decomposition of potassium, rubidium, and caesium permanganates have shown that the process is essentially a redox reaction where oxygen from the oxy-anion is oxidized to molecular oxygen, while the manganese is reduced. researchgate.net

While specific reactions with alkali peroxides in the solid state are not detailed, the inherent oxidizing power of the permanganate ion suggests that such a reaction would be highly energetic, likely resulting in the formation of various manganese oxides and the corresponding alkali metal oxides.

Intercalation Phenomena in Solid-State Systems

Intercalation chemistry involves the insertion of a guest species into a host lattice without the destruction of the host's crystal structure. While there is no direct evidence of the entire this compound compound intercalating into host materials, the permanganate anion (MnO₄⁻) has been successfully intercalated into layered double hydroxides (LDHs). mdpi.com

Layered double hydroxides are a class of materials with positively charged layers and charge-balancing anions in the interlayer space. These anions can be exchanged with other anions, such as permanganate. This process demonstrates that the permanganate ion can exist as a guest species within a solid-state host structure.

Example of Permanganate Intercalation:

The intercalation of permanganate into a Mg-Al LDH can be represented as follows, where NO₃⁻ is the initially present anion:

Mg₀.₆₇Al₀.₃₃(OH)₂₀.₃₃ + 0.33 MnO₄⁻ → Mg₀.₆₇Al₀.₃₃(OH)₂₀.₃₃ + 0.33 NO₃⁻

This indicates that this compound could serve as a source of permanganate ions for such intercalation reactions in solution, with the rubidium ion remaining in the solution as a spectator ion. The resulting material would be an LDH with intercalated permanganate, which has potential applications in oxidation processes. mdpi.com The success of this intercalation is confirmed by techniques such as powder X-ray diffraction and Fourier-transform infrared spectroscopy. mdpi.com

Mechanistic Aspects of Solid-State Redox Transformations

The thermal decomposition of this compound is a key example of a solid-state redox transformation. The mechanism of such reactions is often governed by nucleation and growth processes, where the reaction begins at specific sites in the crystal lattice and then propagates throughout the solid.

The decomposition of alkali metal permanganates is considered a redox process where the oxidation number of manganese is reduced from +7 in the permanganate ion (MnO₄⁻) to +6 in the manganate ion (MnO₄²⁻) and ultimately to +4 in manganese dioxide (MnO₂). researchgate.net

Key Mechanistic Steps in Thermal Decomposition:

Nucleation: The reaction initiates at defects or surfaces of the crystal.

Growth: The product phase grows from these nucleation sites.

Intermediate Formation: As observed with potassium permanganate and proposed for this compound, a solid intermediate (manganate) is formed. researchgate.netsemanticscholar.org

Gas Evolution: The release of oxygen gas is a critical part of the reaction.

The solid-state environment significantly influences the reactivity of the permanganate ion. For instance, when potassium permanganate is adsorbed onto a solid support like alumina (B75360) or silica, its reactivity and selectivity in oxidation reactions are altered compared to its behavior in solution. nveo.org This highlights the role of the solid matrix in modulating the redox properties of the permanganate ion.

Mn(VII) in RbMnO₄ → Mn(VI) in Rb₂MnO₄ (intermediate) → Mn(IV) in MnO₂

This transformation is accompanied by the oxidation of O²⁻ to O₂.

Comparative Studies in Inorganic Permanganate Chemistry

Structural Analogies and Differences with Other Alkali Metal Permanganates

The alkali metal permanganates exhibit fascinating structural trends that are closely tied to the size of the cation. Rubidium permanganate (B83412) (RbMnO₄), like its potassium and caesium counterparts, crystallizes in an orthorhombic system. wikipedia.org These three compounds are isomorphous, meaning they share the same crystal structure, belonging to the Pnma space group. wikipedia.orgwikipedia.org This structural similarity arises from the comparable ionic radii of K⁺, Rb⁺, and Cs⁺, which allows for a similar packing arrangement with the tetrahedral permanganate anion (MnO₄⁻).

In contrast, the permanganates of the lighter alkali metals, lithium (Li⁺) and sodium (Na⁺), display different structural characteristics. Due to their smaller ionic size and consequently higher charge density, Li⁺ and Na⁺ ions readily attract water molecules, leading to the formation of stable hydrated salts. Lithium permanganate typically exists as a trihydrate (LiMnO₄·3H₂O), while sodium permanganate forms a monohydrate (NaMnO₄·H₂O). This tendency to form hydrates prevents them from adopting the anhydrous orthorhombic structure of the heavier alkali metal permanganates under normal conditions.

The table below summarizes the crystallographic data for the anhydrous permanganates of potassium, rubidium, and caesium, highlighting their structural analogy.

CompoundFormulaCrystal SystemSpace GroupLattice Constant a (pm)Lattice Constant b (pm)Lattice Constant c (pm)
Potassium PermanganateKMnO₄OrthorhombicPnma910.5572.0742.5
Rubidium PermanganateRbMnO₄OrthorhombicPnma954.1573.9763.6
Caesium PermanganateCsMnO₄OrthorhombicPnma1006.0580.1794.4

Thermal Stability Trends and Mechanistic Commonalities

A clear and consistent trend is observed in the thermal stability of alkali metal permanganates: stability increases significantly as one descends the group from lithium to caesium. This compound is considerably more stable than its lighter analogues, potassium, sodium, and lithium permanganate.

The decomposition temperature, which serves as a measure of thermal stability, rises with the increasing atomic number of the alkali metal. This trend is directly linked to the properties of the cation, as will be discussed in section 9.4.

CompoundFormulaApproximate Decomposition Temperature (°C)
Lithium PermanganateLiMnO₄~100
Sodium PermanganateNaMnO₄~150
Potassium PermanganateKMnO₄~200-240
This compoundRbMnO₄~290-300
Caesium PermanganateCsMnO₄~330

Despite the wide range in decomposition temperatures, the decomposition mechanism for these salts shares common features. The thermal breakdown of this compound, similar to that of potassium and caesium permanganate, is not a simple one-step process. wikipedia.orgwikipedia.org It proceeds through a two-step mechanism that involves the formation of an alkali metal manganate(VI) intermediate. The general reaction involves the permanganate (containing Mn(VII)) being reduced, ultimately yielding manganese dioxide (MnO₂), the respective alkali metal oxide, and oxygen gas. wikipedia.org

This common mechanistic pathway underscores the fundamental chemical properties of the permanganate anion, even as the stability of the parent salt is heavily influenced by the cation.

Comparative Reactivity and Selectivity in Oxidation Reactions

In aqueous solutions, where most oxidation reactions are performed, the primary reactive species is the permanganate anion, MnO₄⁻. The oxidizing power and selectivity of this ion are principally governed by the pH of the solution (acidic, neutral, or alkaline) and the nature of the substrate being oxidized, rather than the identity of the alkali metal cation. In this context, the alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, or Cs⁺) is generally considered a spectator ion, having a negligible effect on the intrinsic reactivity of the permanganate anion.

However, the choice of cation can have a significant indirect influence on oxidation reactions through its effect on the salt's solubility. The concentration of the MnO₄⁻ oxidant available in solution is dictated by the solubility of the specific alkali metal permanganate used. As shown in the table below, there are substantial differences in solubility across the group.

CompoundFormulaSolubility in Water (g/100 mL at ~20°C)
Sodium PermanganateNaMnO₄Very High (~90)
Potassium PermanganateKMnO₄6.4
This compoundRbMnO₄1.06
Caesium PermanganateCsMnO₄0.23

Note: Data for LiMnO₄ is less common due to its hygroscopic nature, but it is known to be highly soluble.

Ionic Radius Effects on Crystal Structure and Stability

The distinct trends in crystal structure and thermal stability among the alkali metal permanganates can be directly correlated to the systematic increase in the ionic radius of the cation down the group. This relationship is a classic example of how fundamental ionic properties govern the macroscopic behavior of inorganic salts.

As the ionic radius increases from Li⁺ to Cs⁺, the charge density of the cation decreases. Smaller cations with higher charge densities (like Li⁺ and Na⁺) have a stronger polarizing effect on the large, soft permanganate anion. This high polarizing power can weaken the Mn-O bonds within the anion, contributing to a less stable crystal lattice and a lower decomposition temperature. Furthermore, the strong electric field of these small cations is responsible for attracting water molecules, leading to the formation of hydrated crystals as discussed in section 9.1.

Conversely, the larger cations, Rb⁺ and Cs⁺, have a low charge density. Their size is a better match for the large permanganate anion, leading to a more stable crystal lattice with higher lattice energy. This increased stability is reflected in their significantly higher decomposition temperatures. wikipedia.org The similar sizes of K⁺, Rb⁺, and Cs⁺ also account for their ability to form isomorphous anhydrous crystals.

Alkali Metal IonIonic Radius (pm) (for 6-coordination)Observed Permanganate StructureThermal Stability
Li⁺76Hydrated (Trihydrate)Lowest
Na⁺102Hydrated (Monohydrate)Low
K⁺138Anhydrous (Orthorhombic)Moderate
Rb⁺152Anhydrous (Orthorhombic)High
Cs⁺167Anhydrous (Orthorhombic)Highest

Advanced Research Applications and Methodological Contributions

Role as a Precursor in Advanced Materials Synthesis (e.g., Manganese-containing Catalysts)

Rubidium permanganate (B83412) serves as a valuable precursor in the synthesis of advanced materials, particularly manganese-containing catalysts. The primary method for this application is thermal decomposition, a process where heat is applied to the compound to induce a chemical breakdown, yielding manganese oxides with various oxidation states. These resulting manganese oxides are of significant interest due to their catalytic activity in a range of chemical transformations.

The thermal decomposition of rubidium permanganate is a redox reaction where the manganese in the permanganate anion, which is in a +7 oxidation state, is reduced to lower oxidation states, such as +6 in manganates or +4 in manganese dioxide (MnO₂). researchgate.net This process simultaneously involves the oxidation of oxygen from the oxyanion to form molecular oxygen (O₂). researchgate.net Studies have shown that the decomposition of RbMnO₄, similar to other alkali permanganates, occurs in stages and results in a mixture of products, including rubidium manganate (B1198562) (Rb₂MnO₄) and various manganese oxides. akjournals.com

The specific nature of the final manganese oxide material can be controlled by the conditions of the thermal decomposition, such as temperature and the surrounding atmosphere. This control is crucial as the catalytic properties of manganese oxides are highly dependent on their structure, crystal phase, and the oxidation state of the manganese. By carefully managing the decomposition of this compound, researchers can synthesize manganese oxide-based catalysts tailored for specific applications, such as oxidation reactions or environmental remediation.

Table 1: Products of Thermal Decomposition of this compound This table outlines the resulting products from the thermal decomposition of this compound under controlled heating.

ReactantDecomposition Temperature Range (°C)Key Solid ProductsGaseous Product
This compound (RbMnO₄)200 - 300 akjournals.comRubidium Manganate (Rb₂MnO₄), Manganese Dioxide (MnO₂) akjournals.comOxygen (O₂) akjournals.com

Application in Analytical Chemistry Methodologies (e.g., Perchlorate (B79767) Detection Reagent)

In the field of analytical chemistry, this compound has been utilized as a specialized reagent for the qualitative detection of perchlorate ions (ClO₄⁻). This application is based on the principle of precipitation, where the low solubility of rubidium perchlorate (RbClO₄) is exploited to identify the presence of perchlorate in a sample.

When a solution of this compound is added to a sample containing perchlorate ions, a precipitation reaction occurs. This is not a simple precipitation of rubidium perchlorate alone; instead, a mixed crystal with the formula RbClO₄·RbMnO₄ precipitates out of the solution. The formation of this distinct, sparingly soluble solid serves as a positive indicator for the presence of perchlorate ions.

The effectiveness of this method hinges on the comparatively low solubility of rubidium perchlorate relative to other alkali metal perchlorates, particularly the more common sodium and lithium salts. This makes rubidium salts, including the permanganate, selective precipitating agents for the perchlorate anion.

Table 2: Comparative Solubility of Alkali Metal Perchlorates in Water This table illustrates the solubility of various alkali metal perchlorates, highlighting the low solubility of the rubidium salt which underpins its use in analytical detection methods.

CompoundFormulaSolubility (g / 100 g of water at 25°C)
Lithium PerchlorateLiClO₄60
Sodium PerchlorateNaClO₄209
Potassium PerchlorateKClO₄1.5
Rubidium Perchlorate RbClO₄ 1.34
Caesium PerchlorateCsClO₄1.96

Data sourced from various chemical handbooks and solubility data collections.

Contribution to Understanding General Permanganate Reaction Mechanisms

The study of this compound's thermal decomposition has provided significant contributions to the broader understanding of the reaction mechanisms governing all alkali metal permanganates. By comparing the decomposition behavior of RbMnO₄ with other permanganates like those of potassium (KMnO₄) and caesium (CsMnO₄), researchers have been able to elucidate the role of the alkali metal cation in the stability and breakdown of the permanganate anion.

Investigations have shown that the thermal stability of alkali metal permanganates increases down the group from lithium to caesium. researchgate.net this compound fits predictably into this trend. The decomposition temperature for RbMnO₄ is higher than that of KMnO₄, but lower than that of CsMnO₄. akjournals.com This trend is often attributed to the increasing size and decreasing polarizing power of the cation down the group. The larger, less polarizing cations like rubidium and caesium have a weaker effect on the electron distribution within the permanganate anion (MnO₄⁻), leading to a more stable crystal lattice and requiring higher temperatures to initiate decomposition. researchgate.net

By systematically studying the kinetics and solid-state products of the decomposition of RbMnO₄ and its counterparts, a more detailed mechanistic picture has emerged. researchgate.netakjournals.com These studies help to model the complex series of elementary steps involved, including electron transfer and the evolution of oxygen, which are fundamental to the chemistry of permanganates. akjournals.com

Table 3: Decomposition Temperatures of Selected Alkali Metal Permanganates This table compares the maximum decomposition rate temperatures for potassium, rubidium, and caesium permanganates, illustrating the trend in thermal stability.

CompoundFormulaTemperature of Maximum Decomposition Rate (°C)
Potassium PermanganateKMnO₄260 akjournals.com
This compound RbMnO₄ 275 akjournals.com
Caesium PermanganateCsMnO₄295 akjournals.com

Conclusion and Future Research Directions

Summary of Key Academic Findings on Rubidium Permanganate (B83412)

Rubidium permanganate (RbMnO₄) is an inorganic compound that has been the subject of academic research, primarily focusing on its synthesis, physicochemical properties, and thermal decomposition behavior. It is the rubidium salt of permanganic acid, with the manganese atom in the +7 oxidation state assignmentpoint.com.

Synthesis and Physical Properties:

The most common laboratory synthesis of this compound involves the reaction of potassium permanganate (KMnO₄) with a rubidium salt, such as rubidium chloride (RbCl) assignmentpoint.comwikipedia.org. The reaction precipitates the less soluble this compound from the solution. Other synthetic routes have also been explored, including the reaction of rubidium carbonate with permanganic acid and the reaction of rubidium sulfate (B86663) with barium permanganate lookchem.com.

This compound presents as dark purple or nearly black crystals assignmentpoint.com. It is soluble in water, with its solubility increasing with temperature. For instance, its solubility is 6.03 g/L at 7 °C, 10.6 g/L at 19 °C, and 46.8 g/L at 60 °C wikipedia.org. The compound crystallizes in an orthorhombic structure, which is isomorphous with potassium, cesium, and ammonium (B1175870) permanganates wikipedia.org.

PropertyValue
Chemical FormulaRbMnO₄
Molar Mass204.404 g/mol
AppearancePurple crystals
Density3.325 g/cm³
Melting PointDecomposes at 295 °C

Chemical Properties and Thermal Decomposition:

As a permanganate salt, this compound is a strong oxidizing agent assignmentpoint.com. Its most studied chemical property is its thermal decomposition. The decomposition of this compound occurs in a two-step process at temperatures between 200 and 300 °C, similar to potassium permanganate assignmentpoint.comwikipedia.org. The process involves the formation of rubidium manganate (B1198562) (Rb₂MnO₄) as an intermediate, followed by its further decomposition. The final products of the decomposition are manganese dioxide (MnO₂), rubidium oxide (Rb₂O), and oxygen gas (O₂) assignmentpoint.comwikipedia.org.

Kinetic and mechanistic studies of the thermal decomposition have been conducted, revealing a complex process influenced by factors such as crystal size and atmospheric conditions acs.orgacs.org.

Identification of Remaining Research Challenges

Despite the foundational knowledge established for this compound, several research challenges remain. A significant portion of the existing literature dates back several decades, and a comprehensive re-evaluation using modern analytical techniques is warranted.

Characterization of Intermediates: The intermediate species formed during thermal decomposition, such as rubidium manganate, are not extensively characterized in the context of the solid-state reaction. In-situ studies to monitor the structural and electronic changes during the decomposition process are lacking.

Reactivity and Catalytic Potential: The reactivity of this compound as an oxidizing agent in various organic and inorganic reactions is not as well-documented as that of more common permanganates like KMnO₄. Its potential as a catalyst or in materials synthesis remains largely unexplored.

Thermodynamic Data: A comprehensive and critically evaluated set of thermodynamic data for this compound, including its enthalpy of formation and Gibbs free energy, would be valuable for theoretical modeling and for understanding its stability and reactivity.

Emerging Areas for Future Investigation

Future research on this compound can benefit from advancements in synthetic methodologies, analytical instrumentation, and computational chemistry.

Novel Synthetic Routes: Exploring novel, more efficient, and scalable synthetic routes for this compound could be a fruitful area of investigation. This could include mechanochemical synthesis, sonochemical methods, or the use of phase-transfer catalysis, which has been applied to permanganate oxidations tandfonline.com. Additionally, electrochemical synthesis methods, which have been explored for generating permanganate from manganese, could be adapted for the synthesis of this compound .

Advanced Spectroscopic Probes: The application of advanced spectroscopic techniques could provide deeper insights into the electronic structure and bonding in this compound. Techniques such as X-ray Absorption Near-Edge Structure (XANES) spectroscopy could be employed to probe the valence states of manganese during chemical reactions free.fr. In-situ Raman and infrared spectroscopy could be used to monitor the vibrational modes of the permanganate ion and follow the transformation to manganate and other intermediates during thermal decomposition in real-time.

Q & A

Basic Research Questions

Q. How can rubidium permanganate be synthesized and characterized in a laboratory setting?

  • Methodological Answer : RbMnO₄ is typically synthesized by reacting rubidium hydroxide (RbOH) or rubidium carbonate (Rb₂CO₃) with permanganic acid (HMnO₄) under controlled pH and temperature. Due to its solubility of 1.06 g/100 mL in water at 19°C , crystallization is achieved via slow evaporation. Characterization involves:

  • X-ray Diffraction (XRD) : To confirm crystal structure and purity.
  • UV-Vis Spectroscopy : To identify absorption bands (e.g., strong visible/near-UV maxima at ~520–550 nm, typical of MnO₄⁻ transitions) .
  • Thermogravimetric Analysis (TGA) : To study thermal stability, as RbMnO₄ decomposes at 295°C .

Q. What factors influence the accuracy of this compound in redox titrations compared to potassium permanganate (KMnO₄)?

  • Methodological Answer : Key considerations include:

  • Ionic Radius Effects : Rubidium’s larger ionic radius (1.52 Å vs. K⁺’s 1.38 Å) may alter reaction kinetics and endpoint sharpness in titrations.
  • Solubility Constraints : RbMnO₄’s lower solubility than KMnO₄ (6.4 g/100 mL for KMnO₄ vs. 1.06 g/100 mL for RbMnO₄) limits its use in highly concentrated solutions .
  • Standardization : Calibrate using primary standards (e.g., sodium oxalate) under acidic conditions, ensuring reaction completeness via controlled heating .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize reaction conditions for RbMnO₄-mediated oxidations?

  • Methodological Answer : Apply a three-factor Box-Behnken design (BBD) to assess interactions between variables like temperature, catalyst loading, and solvent volume. For example:

  • Factors : Reaction temperature (X₁: 50–90°C), RbMnO₄ concentration (X₂: 0.1–0.3 M), and reaction time (X₃: 1–3 hours).
  • Response Surface Analysis : Use quadratic models (e.g., Y=β0+βiXi+βiiXi2+βijXiXjY = \beta_0 + \sum \beta_i X_i + \sum \beta_{ii} X_i^2 + \sum \beta_{ij} X_i X_j) to predict optimal conditions .
  • Validation : Confirm predictions with triplicate trials and ANOVA to identify significant factors (p < 0.05) .

Q. What computational methods predict the electronic structure and spectroscopic properties of RbMnO₄?

  • Methodological Answer :

  • Semiempirical Molecular Orbital Theory : Calculate ground and excited states of MnO₄⁻ in RbMnO₄, accounting for crystal field effects. Assign UV-Vis absorption bands (e.g., ligand-to-metal charge-transfer transitions) .
  • Density Functional Theory (DFT) : Simulate bond lengths and symmetry (e.g., tetrahedral MnO₄⁻ geometry) to correlate with experimental XRD data. Software like Gaussian or ORCA can model spin states and vibrational spectra .

Q. How should researchers address discrepancies in RbMnO₄ efficiency data for actinide removal?

  • Methodological Answer :

  • Data Normalization : Account for variables like pH, competing ions (e.g., Fe³⁺), and RbMnO₄ concentration. For example, in plutonium removal studies, normalize results to total actinide concentration and reaction time .
  • Error Analysis : Use statistical tools (e.g., RSD < 5%) to identify outliers. Compare with historical KMnO₄ data, adjusting for Rb⁺’s lower hydration enthalpy, which may reduce oxidative efficiency .

Guidelines for Reporting RbMnO₄ Research

  • Statistical Rigor : Report means ± SD/SE and specify p-values for significance claims .
  • Comparative Analysis : Contrast RbMnO₄ results with KMnO₄ studies, highlighting mechanistic differences (e.g., ion size effects on diffusion rates) .
  • Reproducibility : Detail reaction conditions (e.g., “0.2 M RbMnO₄ in 1 M H₂SO₄ at 70°C”) and raw data deposition in repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.